molecular formula C10H7NO B070683 3-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 170859-72-0

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No. B070683
M. Wt: 157.17 g/mol
InChI Key: VQBKNKNTCZEENN-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It is used in laboratory chemicals . The CAS number for this compound is 170859-72-0 .


Synthesis Analysis

The synthesis of compounds similar to 3-(3-Hydroxyprop-1-ynyl)benzonitrile has been reported in the literature. For instance, a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent has been used to synthesize 1-aminonaphthalene-2-carboxylates . When 2-(3-hydroxyprop-1-ynyl)benzonitriles were used as substrates, a more complex cascade process occurred, yielding 9-aminonaphtho[2,3-c]furan-1(3H)-ones .


Molecular Structure Analysis

The molecular structure of 3-(3-Hydroxyprop-1-ynyl)benzonitrile consists of a benzonitrile group attached to a 3-hydroxyprop-1-ynyl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Hydroxyprop-1-ynyl)benzonitrile can be inferred from its molecular structure. It has a molecular weight of 157.17 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and refractive index can be determined experimentally .

Safety And Hazards

The safety data sheet (SDS) for 3-(3-Hydroxyprop-1-ynyl)benzonitrile provides information on its hazards. It includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKNKNTCZEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403394
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyprop-1-ynyl)benzonitrile

CAS RN

170859-72-0
Record name 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170859-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-iodobenzonitrile (10.0 g), copper(I) iodide (166 mg), triphenylphosphine (572 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (904 mg), propargyl alcohol (2.83 ml), diisopropylethylamine (30.5 ml) and tetrahydrofuran (170 ml) was stirred at room temperature for 23 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5-67:33) to give the object product (5.59 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Quantity
904 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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